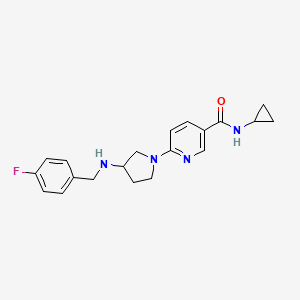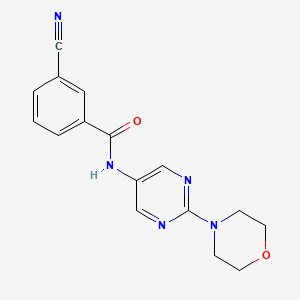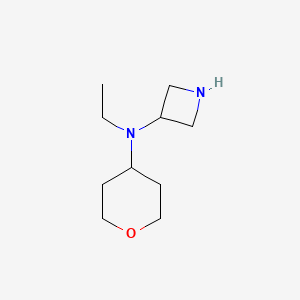![molecular formula C27H32N2O2 B14962964 3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B14962964.png)
3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the cyclohexane and pyrazinoquinoline intermediates, followed by their spirocyclization under controlled conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, reduced spirocyclic compounds, and functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,2-dimethylcyclohexane: A similar cycloalkane with different substituents.
1,2-Dimethylcyclohexane: Another cycloalkane with a simpler structure.
1,4-Dimethylbenzene: An aromatic compound with similar methyl substitutions.
Uniqueness
3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H32N2O2 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
3-(2,3-dimethylphenyl)-5',5'-dimethylspiro[2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C27H32N2O2/c1-18-8-7-11-21(19(18)2)28-12-13-29-22-10-6-5-9-20(22)14-27(23(29)17-28)24(30)15-26(3,4)16-25(27)31/h5-11,23H,12-17H2,1-4H3 |
Clave InChI |
DWQLFVMUFOZMOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN3C(C2)C4(CC5=CC=CC=C53)C(=O)CC(CC4=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962881.png)
![4-[(4-Ethoxyphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B14962883.png)

![3-bromo-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14962911.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962916.png)
![azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone](/img/structure/B14962918.png)

![9-(furan-2-yl)-4-(3-methylbutyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962928.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14962940.png)
![2',4'-Dimethyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962945.png)
![Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14962946.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14962950.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14962971.png)
